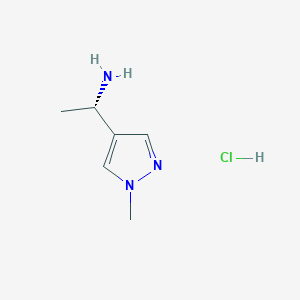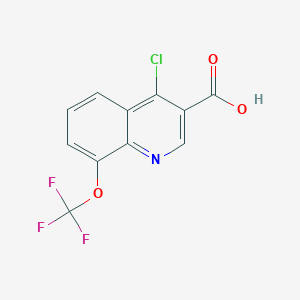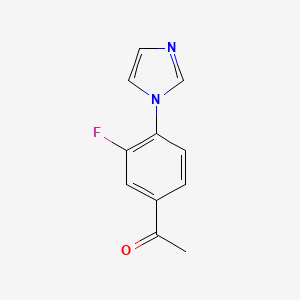
3'-氟-4'-(1H-咪唑-1-基)苯乙酮
概述
描述
科学研究应用
3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing
安全和危害
While specific safety and hazard information for 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone is not available, it’s worth noting that 4’-(Imidazol-1-yl)acetophenone, a related compound, is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation. It is also harmful if swallowed .
作用机制
Target of Action
It’s structurally similar compound, 4’-(imidazol-1-yl)acetophenone, is known to be a selective thromboxane synthesis inhibitor .
Mode of Action
Based on the known action of 4’-(imidazol-1-yl)acetophenone, it can be inferred that it might inhibit the synthesis of thromboxane, a type of eicosanoid that plays a role in vasoconstriction and platelet aggregation .
Biochemical Pathways
If it acts similarly to 4’-(imidazol-1-yl)acetophenone, it may influence the eicosanoid synthesis pathway, specifically inhibiting the production of thromboxane . This could potentially affect various physiological processes, including inflammation and blood clotting.
Result of Action
If it acts similarly to 4’-(imidazol-1-yl)acetophenone, it might lead to a decrease in thromboxane levels, potentially affecting platelet aggregation and vasoconstriction .
生化分析
Biochemical Properties
3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with thromboxane synthase, where 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone acts as a selective inhibitor . This inhibition affects the synthesis of thromboxane, a compound involved in platelet aggregation and vasoconstriction. Additionally, 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone has been used in the synthesis of ®-(+)-4’-(imidazol-1-yl)-phenyl ethanol, demonstrating its utility in organic synthesis .
Cellular Effects
The effects of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . By altering these pathways, the compound can impact cellular activities such as growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of thromboxane synthase, inhibiting its enzymatic activity . This inhibition prevents the conversion of prostaglandin H2 to thromboxane A2, thereby reducing thromboxane levels in the body. Additionally, 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone may interact with other enzymes and receptors, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and interactions.
Dosage Effects in Animal Models
The effects of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-proliferative activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical and clinical studies.
Metabolic Pathways
3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability, distribution, and elimination. Additionally, 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, accumulating in target tissues where it exerts its effects . The localization and accumulation of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone are influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may influence the subcellular distribution of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone, affecting its biochemical properties and interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone typically involves the reaction of 4’-fluoroacetophenone with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the imidazole ring replaces the leaving group on the acetophenone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4’-(1H-Imidazol-1-YL)acetophenone: Lacks the fluoro substitution but shares the imidazole-acetophenone structure.
4-(1H-Imidazol-1-YL)phenol: Contains a hydroxyl group instead of a fluoro group.
4-(1H-Imidazol-1-YL)aniline: Features an amino group instead of a fluoro group
Uniqueness
3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro substitution can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
1-(3-fluoro-4-imidazol-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQLFTQZFDYLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651432 | |
| Record name | 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870838-82-7 | |
| Record name | 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437081.png)

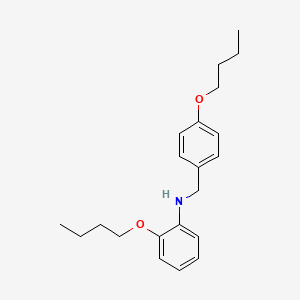
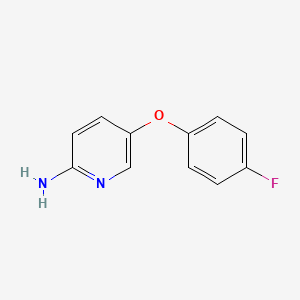
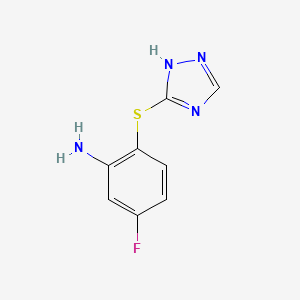
![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)
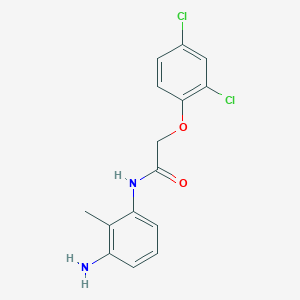
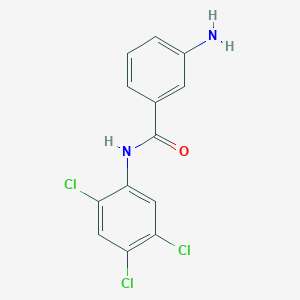
![3-[(3-Methoxypropyl)amino]propanohydrazide](/img/structure/B1437097.png)
![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)
![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)
